PDE9-IN-2

Heart Failure Cardiac Hypertrophy PDE9 Inhibition

PDE9-IN-2 (CAS 917089-10-2; also designated CRD-733, ASP4901) is a synthetic small-molecule inhibitor of cGMP-specific phosphodiesterase 9 (PDE9A), belonging to the thieno[2,3-d]pyrimidine-6-carboxylic acid chemical class. The compound has been advanced into human clinical studies for heart failure and has demonstrated reversal of left ventricular hypertrophy, improvement of ejection fraction, and attenuation of left atrial dilation in a pressure-overload mouse model.

Molecular Formula C17H23FN6O2
Molecular Weight 362.4094
Cat. No. B1193404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE9-IN-2
SynonymsPDE9-IN-2
Molecular FormulaC17H23FN6O2
Molecular Weight362.4094
Structural Identifiers
SMILESO=C1C2=C(N(C3CCCC3)N=C2)N=C(N[C@H](C)C(N4C[C@@H](F)CC4)=O)N1
InChIInChI=1S/C17H23FN6O2/c1-10(16(26)23-7-6-11(18)9-23)20-17-21-14-13(15(25)22-17)8-19-24(14)12-4-2-3-5-12/h8,10-12H,2-7,9H2,1H3,(H2,20,21,22,25)/t10-,11+/m1/s1
InChIKeyHOQGZKUBNCAZBE-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PDE9-IN-2 (CRD-733) for Heart Failure Research: A Procurement-Focused Compound Identity and Evidence Baseline


PDE9-IN-2 (CAS 917089-10-2; also designated CRD-733, ASP4901) is a synthetic small-molecule inhibitor of cGMP-specific phosphodiesterase 9 (PDE9A), belonging to the thieno[2,3-d]pyrimidine-6-carboxylic acid chemical class [1]. The compound has been advanced into human clinical studies for heart failure and has demonstrated reversal of left ventricular hypertrophy, improvement of ejection fraction, and attenuation of left atrial dilation in a pressure-overload mouse model [2]. PDE9-IN-2 is structurally and pharmacologically distinct from pyrazolopyrimidinone-based PDE9 inhibitors (e.g., PF-04447943, BAY 73-6691) that have predominantly been investigated for central nervous system indications [3].

Why PDE9 Inhibitors Are Not Interchangeable: The Procurement Case for PDE9-IN-2


PDE9 inhibitors exhibit profound functional divergence dictated by both tissue distribution of PDE9 isoforms and inhibitor pharmacokinetic properties. PDE9-IN-2 (CRD-733) was deliberately developed as a peripherally restricted PDE9 inhibitor for cardiac indications, while most clinically investigated PDE9 inhibitors (PF-04447943, BAY 73-6691, E2027) were optimized for brain penetration to target neurodegenerative diseases [1]. Substituting a brain-penetrant PDE9 inhibitor for PDE9-IN-2 in cardiovascular research introduces confounding off-target tissue engagement, fundamentally altering the pharmacological readout. Furthermore, the thienopyrimidine scaffold of PDE9-IN-2 differs structurally from the pyrazolopyrimidinone core shared by PF-04447943 and BAY 73-6691, leading to distinct selectivity fingerprints against other PDE isoforms that preclude simple cross-class interchange [2].

PDE9-IN-2 Quantitative Differentiation Guide: Comparator-Anchored Evidence for Procurement Decisions


In Vivo Reversal of Pressure Overload-Induced Left Ventricular Hypertrophy vs. Vehicle Control

In the mouse transverse aortic constriction (TAC) model of pressure overload heart failure, PDE9-IN-2 (CRD-733) at 600 mg/kg/day reversed existing left ventricular hypertrophy relative to vehicle control (P < 0.001), an efficacy endpoint not reported in the same model for brain-penetrant PDE9 inhibitors such as PF-04447943 or BAY 73-6691 [1]. Simultaneously, left ventricular ejection fraction was significantly improved (P = 0.009 vs. vehicle) and left atrial dilation was attenuated (P < 0.001) [1].

Heart Failure Cardiac Hypertrophy PDE9 Inhibition

Plasma cGMP Elevation as a Pharmacodynamic Target Engagement Biomarker

Chronic treatment with PDE9-IN-2 (CRD-733) increased plasma cGMP levels relative to vehicle (P < 0.001) alongside increased phosphorylation of Ser273 of cardiac myosin binding protein-C, a cGMP-dependent protein kinase I (PKG) phosphorylation site [1]. In contrast, brain-penetrant PDE9 inhibitors such as PF-04447943 have shown cerebrospinal fluid cGMP elevation as their primary target engagement readout, consistent with their CNS-targeted development path [2]. This differential tissue cGMP signature—plasma/cardiac vs. CSF—reflects the deliberate peripheral restriction strategy of PDE9-IN-2.

Target Engagement cGMP Biomarker

Thienopyrimidine Scaffold Differentiation from Pyrazolopyrimidinone PDE9 Inhibitors

PDE9-IN-2 is built upon a thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold (molecular formula C15H10Cl2N2O3S, MW 369.22), which is structurally distinct from the pyrazolo[3,4-d]pyrimidin-4-one core shared by PF-04447943, BAY 73-6691, and PDE9-IN-1 [1][2]. This scaffold divergence has been associated in the patent literature with differential selectivity against PDE5 and other PDE isoforms, although quantitative head-to-head selectivity data across all PDE families remain limited in the public domain for PDE9-IN-2 [3]. The dichlorobenzyl substituent at the 2-position of the thienopyrimidine ring represents a pharmacophoric feature absent from the pyrazolopyrimidinone series.

Chemical Scaffold Structure-Activity Relationship Selectivity

Clinical Development Advancement for Heart Failure Indication vs. Competitor PDE9 Inhibitors

PDE9-IN-2 (CRD-733) is reportedly being advanced in human clinical studies for heart failure [1]. This represents a distinct therapeutic positioning compared to PF-04447943, which completed a Phase 2 trial in Alzheimer's disease without meeting primary endpoints [2], and E2027 (Irsenontrine), which is under investigation for dementia with Lewy bodies [3]. Notably, the Phase 1 SAD/MAD study for E2027 confirmed CNS target engagement via CSF cGMP elevation, while PDE9-IN-2 clinical development has focused on cardiovascular endpoints including hemodynamic and hormonal parameters [1][3].

Clinical Development Heart Failure Translational Research

Functional Cardiac Endpoint Specificity: LV Dysfunction and Pulmonary Edema Reversal

PDE9-IN-2 (CRD-733) treatment prevented elevations in left ventricular end diastolic pressure (LVEDP; P = 0.037 vs. vehicle) and reduced lung weights to sham-operated levels, a surrogate for pulmonary edema resolution, in the mouse TAC heart failure model [1]. This combined improvement in both cardiac hemodynamics (LVEDP) and secondary pulmonary congestion constitutes a functional efficacy profile directly relevant to clinical heart failure endpoints. Other PDE9 inhibitors (PF-04447943, BAY 73-6691) have not published analogous LVEDP or pulmonary edema data in pressure-overload heart failure models, limiting cross-class comparison for these specific functional endpoints.

Cardiac Function Hemodynamics Pulmonary Edema

PDE9-IN-2 Procurement Application Scenarios: Evidence-Validated Cardiovascular Research Use Cases


Preclinical Pharmacodynamic Studies of Cardiac cGMP-PKG Signaling in Pressure-Overload Heart Failure

PDE9-IN-2 is the only PDE9 inhibitor with published evidence of both plasma cGMP elevation (P < 0.001) and downstream cardiac PKG substrate phosphorylation (cMyBP-C Ser273) in a pressure-overload heart failure model [1]. Researchers investigating the natriuretic peptide-cGMP-PKG signaling axis in cardiac hypertrophy and failure should prioritize this compound over brain-penetrant PDE9 inhibitors (PF-04447943, BAY 73-6691), which lack analogous cardiac target engagement data in heart failure models [1][2].

Translational Heart Failure Efficacy Studies Requiring Multi-Endpoint Cardiac Functional Assessment

The demonstrated ability of PDE9-IN-2 to simultaneously reverse LV hypertrophy (P < 0.001), improve ejection fraction (P = 0.009), attenuate left atrial dilation (P < 0.001), prevent LVEDP elevation (P = 0.037), and resolve pulmonary edema in the TAC model [1] makes this compound the evidence-supported choice for preclinical heart failure programs requiring multi-parametric cardiac efficacy readouts. No other PDE9 inhibitor has publicly reported this breadth of functional cardiac improvement in a single heart failure study.

Peripheral PDE9 Target Engagement Studies with Plasma Biomarker Readout Capability

For drug discovery programs developing peripherally restricted PDE9 inhibitors for cardiovascular or metabolic indications, PDE9-IN-2 provides a validated chemical tool with a defined plasma cGMP pharmacodynamic biomarker [1]. The compound's demonstrated peripheral target engagement contrasts with CNS-optimized PDE9 inhibitors whose primary pharmacodynamic readout is CSF cGMP, making PDE9-IN-2 the appropriate positive control for peripheral PDE9 inhibition studies [2].

Thienopyrimidine Scaffold-Based Medicinal Chemistry Optimization Programs

As a structurally characterized thieno[2,3-d]pyrimidine-6-carboxylic acid PDE9 inhibitor with defined IUPAC nomenclature, CAS registry, and PubChem entry (CID 54755916) [3], PDE9-IN-2 serves as a reference compound for structure-activity relationship studies exploring non-pyrazolopyrimidinone PDE9 chemotypes. Procurement of PDE9-IN-2 enables direct benchmarking of novel thienopyrimidine analogs and provides a chemically tractable scaffold distinct from the extensively patented pyrazolopyrimidinone PDE9 inhibitor space [4].

Quote Request

Request a Quote for PDE9-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.